REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:18])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH:17]=[CH:16][CH:15]=[C:14]3[C:10]=2[CH:11]=[CH:12][NH:13]3)[O:3]1.[CH3:19]I.Br[C:22]1[CH:23]=[C:24]([NH:38][C:39]2[CH:40]=[N:41][CH:42]=[CH:43][CH:44]=2)[CH:25]=[C:26]([O:28]CC2C=CC(OC)=CC=2)[CH:27]=1>>[CH3:22][N:13]1[C:14]2[C:10](=[C:9]([B:4]3[O:3][C:2]([CH3:18])([CH3:1])[C:6]([CH3:7])([CH3:8])[O:5]3)[CH:17]=[CH:16][CH:15]=2)[CH:11]=[CH:12]1.[CH3:19][N:13]1[C:14]2[C:10](=[C:9]([C:22]3[CH:27]=[C:26]([OH:28])[CH:25]=[C:24]([NH:38][C:39]4[CH:40]=[N:41][CH:42]=[CH:43][CH:44]=4)[CH:23]=3)[CH:17]=[CH:16][CH:15]=2)[CH:11]=[CH:12]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)C1=C2C=CNC2=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
[3-bromo-5-(4-methoxy-benzyloxy)-phenyl]-pyridin-3-yl-amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=C(C1)OCC1=CC=C(C=C1)OC)NC=1C=NC=CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C=CC2=C(C=CC=C12)B1OC(C(O1)(C)C)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C=CC2=C(C=CC=C12)C=1C=C(C=C(C1)NC=1C=NC=CC1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |